(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine
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Description
Synthesis Analysis
Unfortunately, specific synthesis methods or procedures for(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine
are not available in the search results. Synthesis of similar compounds typically involves complex organic chemistry reactions, but without specific references, it’s challenging to provide a detailed synthesis analysis . Chemical Reactions Analysis
The chemical reactions involving(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine
are not specified in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .
Scientific Research Applications
Synthesis of Morpholines
Morpholines and their derivatives have been synthesized using sulfinamides as temporary protecting/activating groups on the amine, showcasing their utility in the formal synthesis of pharmaceuticals like the antidepressant drug (S,S)-reboxetine through a high-yielding and efficient methodology (Fritz et al., 2011).
Chemical Reactions and Kinetics
The reactivity of aliphatic amines with compounds like 1,2-naphthoquinone-4-sulfonate has been studied, revealing insights into the formation of colored products and the kinetics of these reactions. Such studies are crucial for understanding the chemical behavior of morpholine derivatives in various conditions (Asahi et al., 1984).
Antimicrobial Activity
4-(Phenylsulfonyl) morpholine exhibits antimicrobial properties and has been investigated for its activity against multidrug-resistant strains of bacteria and fungi. This highlights its potential in addressing challenges related to antibiotic resistance (Oliveira et al., 2015).
Aromatic Nucleophilic Substitution Reactions
Studies have explored the mechanism of aromatic nucleophilic substitution reactions involving morpholine, providing insights into the influence of ortho substituents on these processes. Such research is vital for the development of novel synthetic routes in organic chemistry (Emokpae et al., 1993).
Modulation of Amine Basicity
Research on the modulation of amine basicity by phenylsulfone and phenylthio groups demonstrates the impact of these groups on the chemical properties of amines, including morpholine derivatives. This understanding is crucial for the design of compounds with desired physicochemical characteristics (Martin et al., 2007).
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O3S/c1-16(2)19-14-20(17(3)4)22(21(15-19)18(5)6)28(25,26)23-8-7-9-24-10-12-27-13-11-24/h14-18,23H,7-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPAZQASUNWGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCCN2CCOCC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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